molecular formula C23H16F3N3O2 B2572366 N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide CAS No. 1210011-30-5

N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide

Cat. No.: B2572366
CAS No.: 1210011-30-5
M. Wt: 423.395
InChI Key: SJXOKPNSUNTPRB-UHFFFAOYSA-N
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Description

“N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the pyrazole ring with 4-fluorophenyl groups using appropriate reagents and catalysts.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Signal transduction pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,1-bis(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-1H-pyrazole-3-carboxamide
  • N,1-bis(4-bromophenyl)-4-[(4-bromophenyl)methoxy]-1H-pyrazole-3-carboxamide
  • N,1-bis(4-methylphenyl)-4-[(4-methylphenyl)methoxy]-1H-pyrazole-3-carboxamide

Uniqueness

“N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-16-3-1-15(2-4-16)14-31-21-13-29(20-11-7-18(26)8-12-20)28-22(21)23(30)27-19-9-5-17(25)6-10-19/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXOKPNSUNTPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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